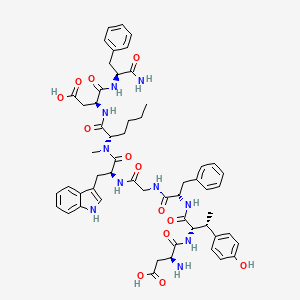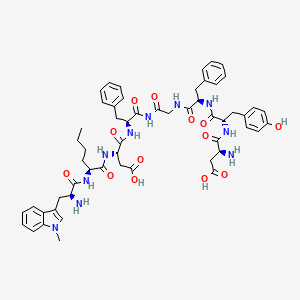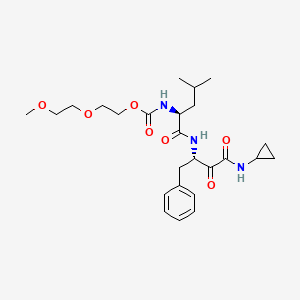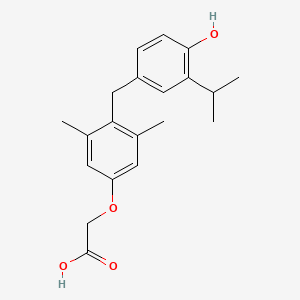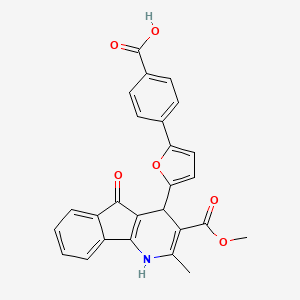
Sortin1
Übersicht
Beschreibung
Sortin1 is a chemical genetic-hit molecule that causes specific mislocalization of plant and yeast-soluble and membrane vacuolar markers . It is a type I membrane glycoprotein in the vacuolar protein sorting 10 protein (Vps10p) family of sorting receptors . While it is ubiquitously expressed in many tissues, sortilin is most abundant in the central nervous system .
Synthesis Analysis
Sortin1 was applied to Arabidopsis seedlings to examine metabolic effects in a chemical genomics experiment . The process is illustrated by examining the metabolic effects of chemical treatment of Arabidopsis with Sortin1 .Molecular Structure Analysis
Sortin1 is a member of the Vps10p sorting receptor family . Crystallization studies of the protein reveal that, when complexed with the ligand neurotensin, the Vps10 ectodomain of sortin1 forms a ten-bladed beta-propeller structure with an inner tunnel that contains multiple ligand binding sites .Wissenschaftliche Forschungsanwendungen
Sortin1 in Vacuolar Trafficking and Flavonoid Metabolism : A study by Rosado et al. (2011) explored the impact of Sortin1 on vacuolar trafficking and flavonoid metabolism in Arabidopsis. The researchers found that Sortin1 caused specific mislocalization of vacuolar markers in plants and yeast. Further, Sortin1 was observed to mimic the effect of the glutathione inhibitor buthionine sulfoximine, altering the vacuolar accumulation of flavonoids. This indicates a potential blockage in the transport of flavonoids through vacuole-localized ABC transporters. The study underscores Sortin1 as a valuable probe for dissecting the relationship between flavonoid transport, vacuolar integrity, and the trafficking of vacuolar targeted cargoes in Arabidopsis (Rosado et al., 2011).
Chemical Genomics Approach Using Sortin1 : Zouhar et al. (2004) utilized Sortin1 in a chemical genomics study to understand endomembrane trafficking in plants. They screened various chemicals in Saccharomyces cerevisiae, identifying compounds, including Sortin1, that induced the secretion of carboxypeptidase Y, normally targeted to the vacuole. In Arabidopsis seedlings, Sortin1 led to reversible defects in vacuole biogenesis and root development, and redirected the vacuolar destination of plant carboxypeptidase Y. This approach demonstrates the potential of using Sortin1 to probe vacuolar delivery of proteins in plants (Zouhar et al., 2004).
Development of Sortin1 Photoaffinity Probes : In an effort to explore the target proteins of Sortin1, Komatsu et al. (2018) synthesized alkyne and biotin conjugated photoaffinity probes derived from Sortin1. These probes displayed photocrosslinking reactivity against a model binding protein, enabling the capture and detection of binding proteins. This advancement opens avenues for further understanding the mode of action of Sortin1 in vesicular biogenesis and transport across different organisms (Komatsu et al., 2018).
Eigenschaften
IUPAC Name |
4-[5-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO6/c1-13-20(26(31)32-2)21(22-23(27-13)16-5-3-4-6-17(16)24(22)28)19-12-11-18(33-19)14-7-9-15(10-8-14)25(29)30/h3-12,21,27H,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEXVHYWWUXESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sortin1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



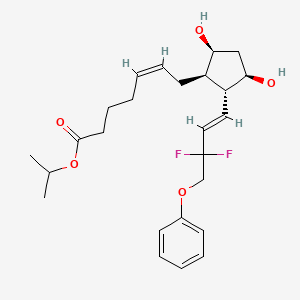


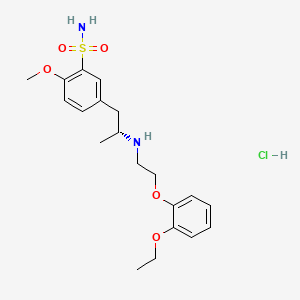

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)
![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)

